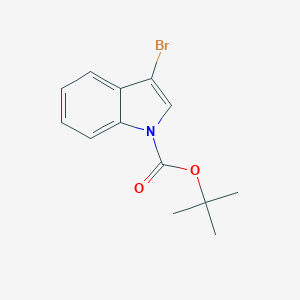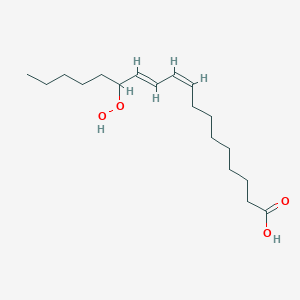
13-Hpode
Descripción general
Descripción
13-Hpode, also known as 13-Hydroperoxy-9Z,11E-octadecadienoic acid, is a racemic mixture of hydroperoxides derived non-enzymatically from linoleic acid through the action of reactive oxygen species . It has limited direct biological actions, such as the activation of lipoxygenases .
Synthesis Analysis
This compound is synthesized from linoleic acid through the action of reactive oxygen species . In a study, it was synthesized using enriched linoleic acid from safflower oil. Varying amounts of soybean flour suspension as a source of lipoxygenase yielded up to 60% HPODE with a regioselectivity of 92% towards this compound .Molecular Structure Analysis
The molecular formula of this compound is C18H32O4. It has an average mass of 312.444 Da and a monoisotopic mass of 312.230072 Da .Chemical Reactions Analysis
The chemical splitting of the LOX product this compound has been investigated in comparison to HPL catalysis . Using low-toxicity Lewis acids like AlCl3 and ZrCl4, cleavage of the produced this compound was possible .Physical And Chemical Properties Analysis
This compound has a molecular formula of C18H32O4, an average mass of 312.444 Da, and a monoisotopic mass of 312.230072 Da .Aplicaciones Científicas De Investigación
Síntesis de compuestos de aroma con notas verdes
El 13-HPODE sirve como un intermedio en la síntesis de compuestos de aroma con notas verdes, los cuales son esenciales para la industria de sabores y fragancias. La cascada enzimática que involucra la lipoxigenasa (LOX) puede producir this compound a partir del ácido linoleico, el cual se divide entonces por la liasa de hidroperóxidos para producir aldehídos volátiles C6, que imparten un olor fresco a verde .
Producción bifuncional de ω-oxoácidos
El compuesto es un precursor de los ω-oxoácidos, que son valiosos para la síntesis de polímeros verdes. La síntesis sin disolventes de this compound ofrece una ruta sostenible a estos monómeros bifuncionales, que se pueden polimerizar en plásticos y resinas respetuosos con el medio ambiente .
Optimización de la catálisis enzimática
En la biocatálisis, el this compound se sintetiza utilizando LOX en un sistema enzimático acoplado con generación de oxígeno in situ. Este proceso se ha optimizado para obtener mayores rendimientos y especificidad regioisomérica, lo que proporciona un método rentable para producir precursores de hidroperóxidos .
Metabolismo lipídico y homeostasis
Las investigaciones indican que el this compound puede mejorar la señalización del receptor activado por proliferadores de peroxisomas. Esta vía está involucrada en el metabolismo lipídico, la homeostasis y la inflamación, lo que sugiere aplicaciones potenciales en el estudio de enfermedades metabólicas y el desarrollo de estrategias terapéuticas .
Desintoxicación y regulación de las vías metabólicas
Se ha demostrado que el tratamiento con this compound induce la expresión de genes relacionados con la desintoxicación y varias vías metabólicas, incluido el metabolismo del glucógeno y los aminoácidos. Esto podría ser significativo para comprender la respuesta celular al estrés oxidativo y sus implicaciones en la tumorogénesis .
Aplicaciones en la industria alimentaria
En la industria alimentaria, los productos de oxidación del this compound pueden afectar la calidad y el valor nutricional de los productos alimenticios. Comprender su impacto en los lípidos alimentarios puede ayudar en el desarrollo de estrategias para preservar la calidad de los alimentos y prolongar la vida útil .
Mecanismo De Acción
- Role : It activates key signaling kinases and transcription factors, leading to the regulation of inflammatory genes in VSMCs .
- Promoter Activation : 13-Hpode dose-dependently increases the activation of the vascular cell adhesion molecule-1 (VCAM-1) promoter, which is crucial for cell adhesion and inflammation .
- Atherogenic Process : These effects contribute to the atherogenic process, promoting plaque formation and progression .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Direcciones Futuras
Recent studies suggest that 13-Hpode alters cellular processes and may be involved in mitochondrial dysfunction-related disorders . It also potentially contributes to intestinal inflammation by stimulating the secretion of pro-inflammatory granzymes by resident NK cells . These findings provide potential therapeutic strategies to treat LOOH-related pathologies .
Análisis Bioquímico
Biochemical Properties
13-Hpode demonstrates pro-inflammatory activity in a variety of immune cells, especially Natural Killer (NK) cells . It is known to stimulate the secretion of pro-inflammatory granzymes by resident NK cells . It also enhances lipid metabolic pathways, including steroid hormone biosynthesis, PPAR signaling, and bile secretion, altering lipid uptake and transport .
Cellular Effects
This compound has been shown to induce changes in gene expression in intestinal epithelial cells . It promotes detoxification mechanisms including cytochrome-P450 . It also suppresses oxidative phosphorylation . In poorly differentiated Caco-2 cells, this compound treatment induces expression of genes related to detoxification and several metabolic pathways .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It can be metabolized to unsaturated aldehydes that can covalently bind to DNA, amino acids, and proteins . It also enhances peroxisome proliferator-activated receptor signaling involved in lipid metabolism, homeostasis, and inflammation .
Temporal Effects in Laboratory Settings
The effects of this compound on cells can change over time. For example, in intestinal epithelial cells, changes in gene expression were observed 24 hours after incubation with this compound .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a rabbit model, neovascularization was stimulated when this compound was injected into the corneal stroma, the vitreous, or subretinal .
Metabolic Pathways
This compound is involved in various metabolic pathways. It enhances lipid metabolic pathways, including steroid hormone biosynthesis, PPAR signaling, and bile secretion .
Propiedades
IUPAC Name |
(9Z,11E)-13-hydroperoxyoctadeca-9,11-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h7,9,12,15,17,21H,2-6,8,10-11,13-14,16H2,1H3,(H,19,20)/b9-7-,15-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSRHVWSAMTSSN-BSZOFBHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)O)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(/C=C/C=C\CCCCCCCC(=O)O)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101266533 | |
| Record name | 13-Hydroperoxy-9-cis-11-trans-octadecadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101266533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23017-93-8 | |
| Record name | 13-Hydroperoxy-9Z,11E-octadecadienoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23017-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 13-Hydroperoxy-9,11-octadecadienoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023017938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13-Hydroperoxy-9-cis-11-trans-octadecadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101266533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13-HYDROPEROXY-9,11-OCTADECADIENOIC ACID, (9Z,11E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPF3WUY4S4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 13-HPODE in inflammation?
A1: this compound exhibits pro-inflammatory activity, particularly in Natural Killer (NK) cells []. It stimulates the secretion of pro-inflammatory Granzyme B from NK cells, potentially contributing to intestinal inflammation [].
Q2: Does this compound affect gene expression?
A2: Yes, this compound significantly impacts gene expression in various cell types. In intestinal epithelial cells, it modulates genes related to detoxification, lipid metabolism, and proliferation [, ]. In vascular smooth muscle cells, it upregulates the expression of the chemokine Monocyte Chemoattractant Protein-1 (MCP-1) via the NF-κB pathway [].
Q3: How does this compound affect endothelial cells?
A3: this compound can induce apoptosis in bovine mammary endothelial cells (BMEC), leading to reduced endothelial barrier integrity []. This effect is attributed to the oxidant properties of this compound, as co-exposure with an antioxidant mitigates these adverse effects [].
Q4: Can this compound affect thyroid function?
A4: Studies on porcine thyrocytes suggest that this compound may indirectly influence thyroid hormone synthesis []. Although it doesn't directly affect genes involved in thyroid hormone production, it reduces the expression of Dual oxidase-2, impacting hydrogen peroxide formation, a rate-limiting step in thyroid hormone synthesis [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





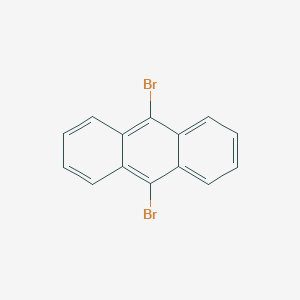
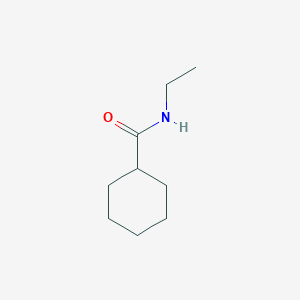

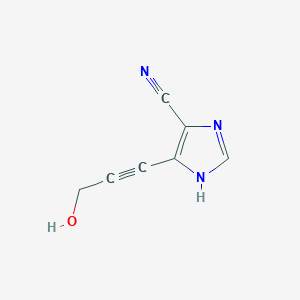
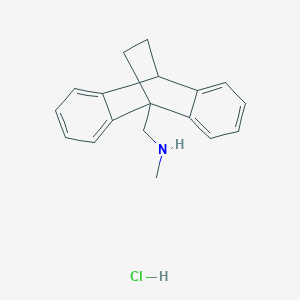
![2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B139327.png)





